molecular formula C12H18N2O B1298494 N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide CAS No. 765291-41-6

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B1298494
CAS No.: 765291-41-6
M. Wt: 206.28 g/mol
InChI Key: HBWZMDSVFJVJIL-UHFFFAOYSA-N
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Description

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Ligands and Coordination Compounds

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide has been utilized in the synthesis of ligands with potential application in coordination chemistry. For instance, Cheruzel et al. (2011) detailed synthetic pathways to derive related compounds from 1-methyl-2-carboxaldehyde, which serve as synthons for reductive amination reactions. These reactions yield a series of ligands with second coordination sphere functional groups, highlighting the compound's utility in preparing imidazole-amine ligands with variable second-coordination spheres (Cheruzel et al., 2011). Similarly, the preparation of bulky secondary amides and their coordination complexes with metals such as zinc(II) has been reported by Amrei and Boere (2018). This research demonstrates the compound's role in forming hydrogen-bonded networks within oxygen-coordinated monoamide complexes (Amrei & Boere, 2018).

Pharmacological Applications

In pharmacology, the compound's derivatives have been explored for their biological activities. A noteworthy application is in the synthesis of N-phenyl derivatives of the phthalimide pharmacophore, which were evaluated for anticonvulsant and neurotoxic properties. This study by Vamecq et al. (2000) highlights the compound's significance in developing potential therapeutic agents for treating seizures (Vamecq et al., 2000). Additionally, compounds synthesized from this compound have been assessed for their antimicrobial activity, indicating the compound's utility in creating new antimicrobial agents (Ghorab et al., 2017).

Material Science and Polymer Chemistry

The compound also finds applications in material science and polymer chemistry, where derivatives are used in synthesizing polymers with specific physical properties. For example, research by Liaw et al. (2006) involved the synthesis of fluorinated polyamides and polyimides based on noncoplanar units derived from similar compounds. This study underscores the role of such compounds in developing materials with low dielectric constants and high thermal stability (Liaw et al., 2006).

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWZMDSVFJVJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359355
Record name N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765291-41-6
Record name N-(4-amino-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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